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molecular formula C27H22O5 B8531695 Bis(2-methoxy-6-phenoxyphenyl)methanone CAS No. 785836-55-7

Bis(2-methoxy-6-phenoxyphenyl)methanone

Cat. No. B8531695
M. Wt: 426.5 g/mol
InChI Key: NSNXIKWCWILQGA-UHFFFAOYSA-N
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Patent
US07589218B2

Procedure details

To a solution of 2 (1.0 g, 2.3 mmol) in dry toluene (20 mL) was added AlCl3 (1.9 g, 14.3 mmol). The solution was warmed slowly and refluxed for 30 minutes. Then it was cooled to 0° C. and concentrated aqueous HCl (20 mL) was introduced with vigorous stirring. After refluxing for 1 hour, the reaction mixture was extracted with EtOAc, washed with concentrated HCl, water, aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated. Flash chromatography (eluting with CH2Cl2) gave 3 as light-yellow powder (0.64 g, yield 72%).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
72%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5](OC2C=CC=CC=2)[C:4]=1[C:16]([C:18]1[C:23]([O:24]C2C=CC=CC=2)=[CH:22][CH:21]=[CH:20][C:19]=1[O:31]C)=O.[Al+3].[Cl-].[Cl-].[Cl-].Cl>C1(C)C=CC=CC=1>[C:19]1([OH:31])[C:18]2[C:16]3([C:4]4[C:3]([OH:2])=[CH:8][CH:7]=[CH:6][C:5]=4[O:2][C:3]4[C:4]3=[CH:5][CH:6]=[CH:7][CH:8]=4)[C:19]3[C:20](=[CH:21][CH:22]=[CH:23][CH:18]=3)[O:24][C:23]=2[CH:22]=[CH:21][CH:20]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC1=CC=CC=C1)C(=O)C1=C(C=CC=C1OC1=CC=CC=C1)OC
Name
Quantity
1.9 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed slowly
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with concentrated HCl, water, aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Flash chromatography (eluting with CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=2OC3=CC=CC=C3C3(C12)C1=CC=CC=C1OC=1C=CC=C(C13)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 146.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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